molecular formula C9H8ClN3O2 B3302340 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester CAS No. 916213-94-0

3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B3302340
CAS No.: 916213-94-0
M. Wt: 225.63 g/mol
InChI Key: RDTBORAXNZLLDG-UHFFFAOYSA-N
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Description

3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its molecular structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl groups attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as aminopyrazoles and halopyrimidines, under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction of the chlorine atom to form a corresponding amine.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

  • Reduction: 3-Amino-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • 3-Amino-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester

Uniqueness: 3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTBORAXNZLLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174685
Record name Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916213-94-0
Record name Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916213-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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